molecular formula C17H18O4 B8813869 Diethyl 2-(1-naphthyl)malonate CAS No. 6341-60-2

Diethyl 2-(1-naphthyl)malonate

Cat. No. B8813869
Key on ui cas rn: 6341-60-2
M. Wt: 286.32 g/mol
InChI Key: BWBVCAXBRMQDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05192797

Procedure details

A mixture of 103.9 g (485 mmol) of ethyl naphthalene-1-acetate and 430 ml of ethyl carbonate is stirred at 105° C., and a solution of sodium ethoxide (11 g (478 mmol) of sodium in 255 ml of absolute ethanol) is then added in such a way that the ethanol distils in the course of the introduction. The mixture is heated for a further 15 min. to distil the maximum amount of ethanol, the flask is rapidly cooled and the mixture is poured onto 300 g of crushed ice and 20 ml of concentrated hydrochloric acid. It is extracted with diethyl ether, the organic phase is dried over magnesium sulphate and filtered, and the solvent is evaporated under reduced pressure. An oil is obtained which crystallises in pentane in the cold. The crystals are separated by filtration, treated with vegetable charcoal in diethyl ether and filtered, the filtrate is evaporated and the residue is recrystallised in a 25:75 mixture of diethyl ether/pentane. 97 g (339 mmol) of crystals are obtained.
Quantity
103.9 g
Type
reactant
Reaction Step One
Name
ethyl carbonate
Quantity
430 mL
Type
reactant
Reaction Step One
Quantity
255 mL
Type
reactant
Reaction Step Two
Quantity
478 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[C:17](=O)([O-:21])[O:18][CH2:19][CH3:20].[O-]CC.[Na+].[Na]>C(O)C>[C:1]1([CH:11]([C:17]([O:18][CH2:19][CH3:20])=[O:21])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:2.3,^1:26|

Inputs

Step One
Name
Quantity
103.9 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CC(=O)OCC
Name
ethyl carbonate
Quantity
430 mL
Type
reactant
Smiles
C(OCC)([O-])=O
Step Two
Name
Quantity
255 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
478 mmol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
is stirred at 105° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
distils in the course of the introduction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for a further 15 min.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to distil the maximum amount of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
the flask is rapidly cooled
ADDITION
Type
ADDITION
Details
the mixture is poured onto 300 g of crushed ice and 20 ml of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
It is extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
An oil is obtained which
CUSTOM
Type
CUSTOM
Details
crystallises in pentane in the cold
CUSTOM
Type
CUSTOM
Details
The crystals are separated by filtration
ADDITION
Type
ADDITION
Details
treated with vegetable charcoal in diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised in a 25:75 mixture of diethyl ether/pentane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 339 mmol
AMOUNT: MASS 97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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